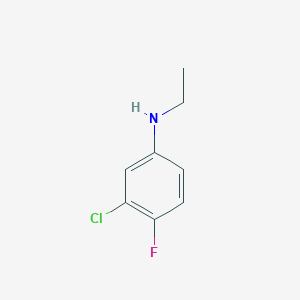

3-chloro-N-ethyl-4-fluoroaniline

Vue d'ensemble

Description

The compound "3-chloro-N-ethyl-4-fluoroaniline" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on various compounds that contain chloro, fluoro, and aniline components, which are relevant to the analysis of "3-chloro-N-ethyl-4-fluoroaniline" due to the similar functional groups and potential chemical behavior.

Synthesis Analysis

The synthesis of related compounds involves reactions between different starting materials to introduce chloro, fluoro, and aniline functionalities. For instance, one compound was synthesized by reacting a chloropyrazolyl formic isothiocyanate with 4-fluoroaniline . Another compound was prepared by reacting ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride . These methods suggest that the synthesis of "3-chloro-N-ethyl-4-fluoroaniline" could potentially be achieved through similar reactions involving chloro and fluoro substituents with an appropriate aniline derivative.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are characterized by X-ray diffraction and spectrometric techniques, revealing specific bond angles and distances that define their geometry . For example, the dihedral angles between aromatic rings and the planarity of certain moieties are described, which could be comparable to the expected structure of "3-chloro-N-ethyl-4-fluoroaniline" . The presence of intramolecular hydrogen bonds and the orientation of substituents are also crucial in determining the molecular conformation .

Chemical Reactions Analysis

The papers describe the reactivity of compounds with similar substituents to "3-chloro-N-ethyl-4-fluoroaniline". For instance, the decomposition of 4-fluoroanilines and the identification of their decomposition products provide insights into the stability and reactivity of fluoroaniline derivatives . The thermal instability of some compounds in chloroform suggests that "3-chloro-N-ethyl-4-fluoroaniline" may also exhibit specific reactivity patterns under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include crystallography data, such as lattice constants and space groups, which could be similar to those of "3-chloro-N-ethyl-4-fluoroaniline" due to the presence of related functional groups . Spectrometric data, including IR, UV, and NMR spectra, provide information on the electronic environment of the molecules, which is useful for predicting the properties of "3-chloro-N-ethyl-4-fluoroaniline" . Additionally, the papers mention specific interactions, such as hydrogen bonding, that contribute to the stability of the crystal structures .

Applications De Recherche Scientifique

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds are crucial in the synthesis of pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and lipid solubility. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the importance of fluorinated intermediates in drug synthesis. This method addresses the challenges of cost and safety associated with traditional synthesis routes, showcasing the ongoing innovation in the field of fluorinated organic chemistry (Qiu et al., 2009).

Fluorescence in Biological and Medical Research

Fluorophores, compounds that can re-emit light upon light excitation, are extensively used in biological and medical imaging. Techniques like chlorophyll fluorescence imaging (CFI) leverage the properties of fluorophores to study plant photosynthesis and stress responses, illustrating the utility of fluorescence-based methods in plant science (Gorbe & Calatayud, 2012). Furthermore, fluorescence-guided surgery (FGS) systems utilize fluorophores for real-time cancer detection during surgical procedures, highlighting the critical role of fluorescence in enhancing surgical outcomes (DSouza et al., 2016).

Environmental and Safety Considerations

Despite their utility, fluorophores and fluorinated compounds must be carefully evaluated for toxicity and environmental impact. Research into the toxicity of widely used fluorophores underscores the importance of safety in the development and application of these compounds for in vivo diagnostic purposes (Alford et al., 2009).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Aniline compounds are generally used as a precursor to many chemicals in the pharmaceutical and agrochemical industries . The specific targets of “3-chloro-N-ethyl-4-fluoroaniline” would depend on the specific context in which it is used.

Mode of Action

The mode of action would also depend on the specific context. Anilines can undergo various chemical reactions, including nucleophilic substitution .

Biochemical Pathways

Anilines can participate in various biochemical pathways depending on their specific substitutions and the biological system in which they are present. They can undergo metabolism in the body, leading to the formation of various metabolites .

Pharmacokinetics

They can undergo metabolism primarily in the liver and are excreted in the urine .

Result of Action

Anilines can potentially cause various effects depending on their specific substitutions and concentrations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of aniline compounds .

Propriétés

IUPAC Name |

3-chloro-N-ethyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLNQQYCPBGEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-ethyl-4-fluoroaniline | |

CAS RN |

106847-36-3 | |

| Record name | 3-chloro-N-ethyl-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)

![(2S)-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B2499592.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((benzyloxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2499593.png)

![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)